Sweetness Intensity Differential: Mogroside IIIA2 vs. Mogroside V (Approximately 33-50% Lower Sweetening Power)
Mogroside IIIA2 exhibits an estimated sweetness of 150-200 times that of sucrose [1]. In contrast, Mogroside V, the predominant mogroside in monk fruit extract, is documented as being 200-300 times sweeter than sucrose, with multiple sources citing a benchmark of approximately 250-300 times [2]. This represents a quantified difference of approximately 50-150 times sucrose-equivalent sweetness units, meaning Mogroside IIIA2 provides roughly 50-67% of the sweetening potency of Mogroside V on a weight basis.
| Evidence Dimension | Sweetness Potency Relative to Sucrose (times sweeter) |
|---|---|
| Target Compound Data | 150-200 times sweeter than sucrose |
| Comparator Or Baseline | Mogroside V: 200-300 times sweeter than sucrose (typically cited as ~250-300×) |
| Quantified Difference | Mogroside IIIA2 is approximately 33-50% less sweet than Mogroside V |
| Conditions | Human sensory evaluation; receptor binding studies |
Why This Matters
Procurement of Mogroside IIIA2 rather than Mogroside V is appropriate when moderate sweetness intensity is required for formulation precision or when studying structure-activity relationships of glycosylation on T1R2/T1R3 receptor activation.
- [1] Ontosight.ai. Mogroside III A2 Compound Overview. Accessed 2026. View Source
- [2] Itkin, M.; Davidovich-Rikanati, R.; Cohen, S.; et al. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii. Proc. Natl. Acad. Sci. U.S.A. 2016, 113 (47), E7619-E7628. View Source
